molecular formula C10H12ClNO2 B6228553 tert-butyl 3-chloropyridine-4-carboxylate CAS No. 1466869-19-1

tert-butyl 3-chloropyridine-4-carboxylate

Cat. No.: B6228553
CAS No.: 1466869-19-1
M. Wt: 213.7
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Description

Tert-butyl 3-chloropyridine-4-carboxylate: is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloropyridine-4-carboxylate typically involves the esterification of 3-chloropyridine-4-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 3-chloropyridine-4-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, often involving the reduction of the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 3-aminopyridine-4-carboxylate.

Scientific Research Applications

Chemistry: Tert-butyl 3-chloropyridine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloropyridine-4-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the tert-butyl ester and the chlorine substituent on the pyridine ring. These functional groups can participate in various chemical reactions, leading to the formation of different products.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are diverse and depend on the specific context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • Tert-butyl 2-chloropyridine-4-carboxylate
  • Tert-butyl 3-bromopyridine-4-carboxylate
  • Tert-butyl 3-fluoropyridine-4-carboxylate

Comparison: Tert-butyl 3-chloropyridine-4-carboxylate is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

CAS No.

1466869-19-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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